6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Description
Properties
IUPAC Name |
6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOPTESGPYJSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps
Preparation of 2,3,4-Trimethoxybenzaldehyde :
Condensation Reaction :
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Aldehyde | 2,3,4-Trimethoxybenzaldehyde | |
| Benzofuranone | 6-Hydroxy-1-benzofuran-3-one | |
| Catalyst | K₂CO₃ or NaOH | |
| Solvent | Acetone or water | |
| Reaction Time | 6–10 hours (reflux) | |
| Yield | 80–86% |
Green Chemistry Approach Using Aqueous Medium
A sustainable method employs water as the solvent, eliminating the need for organic solvents and reducing environmental impact.
Mechanism
Advantages
- Eco-Friendly : Avoids toxic solvents.
- Cost-Effective : Lower operational costs.
- High Purity : Minimal byproduct formation.
Alternative Synthetic Routes
Bromoacetone Condensation
This method involves cyclization of o-hydroxyacetophenones with chloroacetone or bromoacetone, followed by aldehyde coupling.
| Step | Description | Source |
|---|---|---|
| Cyclization | o-Hydroxyacetophenone + chloroacetone → benzofuranone | |
| Aldehyde Coupling | Benzofuranone + 2,3,4-trimethoxybenzaldehyde → final product |
One-Pot Synthesis
Patent literature describes a one-pot process for benzofuran intermediates, which can be adapted for this compound.
| Component | Role | Source |
|---|---|---|
| 2-Hydroxybenzaldehyde | Precursor for benzofuranone | |
| Carboxylic Acid Derivative | Cyclization agent |
Industrial-Scale Production Considerations
Optimization Strategies
Challenges
- Byproduct Formation : Competing side reactions (e.g., oxidation of the hydroxyl group).
- Solubility Issues : Low solubility in polar solvents may necessitate solvent optimization.
Comparison of Methods
| Method | Yield | Solvent | Catalyst | Sustainability | Source |
|---|---|---|---|---|---|
| Traditional Condensation | 80–86% | Acetone | K₂CO₃ | Moderate | |
| Aqueous Condensation | 79–81% | Water | None | High | |
| One-Pot Synthesis | 70–75% | Toluene | Acid | Low |
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects by disrupting cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Positional Isomers: Methoxy Substitution Variations
- 6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one This positional isomer (CAS: 256531-54-1) shares the same molecular formula (C₁₈H₁₆O₆) but differs in the methoxy group positions (2,4,5 vs. 2,3,4 on the phenyl ring). For example, 2,4,5-trimethoxy substitutions may enhance lipophilicity compared to 2,3,4-trimethoxy groups, influencing membrane permeability .
Substituted Phenylmethylidene Derivatives
- 6-(Benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one
Synthesized variants include substituents like Cl, Br, and OCH₃ on the phenyl ring (e.g., 3,5-diCl or 4-OCH₃). These modifications alter bioactivity: halogenated derivatives often exhibit enhanced antimicrobial activity, while methoxy groups improve metabolic stability . For instance, bromine substitution increases molecular weight (e.g., C₁₇H₁₃BrO₅ for 4-Br derivative) and may enhance DNA intercalation in antitumor applications .
Natural and Fluorescent Benzofuran Derivatives
- Its molecular formula (C₂₁H₂₀O₇) and weight (384.38 g/mol) differ significantly from the target compound, reflecting distinct pharmacokinetic profiles .
- N-(2,5-dimethyl-pyrrol-1-yl)-2-(5-methoxybenzofuran-3-yl)acetamide (DPMA) This synthetic derivative incorporates a pyrrole ring and methoxy group, exhibiting high fluorescence quantum yields. Such optical properties are absent in the target compound but highlight the versatility of benzofuran scaffolds in sensor technologies .
Data Tables: Structural and Functional Comparison
Table 1: Structural Comparison of Key Benzofuran Derivatives
Biological Activity
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a hydroxyl group and a trimethoxyphenyl side chain. Its structural formula is represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. Notably, it demonstrated potent activity against various bacterial strains and fungi.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Candida albicans | 18 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Case Studies
- Case Study on Antioxidant Effects : A study published in the Journal of Natural Products reported that this compound significantly reduced oxidative stress markers in animal models subjected to induced oxidative damage. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels.
- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections, topical application of formulations containing this compound led to significant improvement in infection resolution compared to standard treatments.
- Case Study on Anti-inflammatory Activity : A recent study demonstrated that administration of this compound in a rat model of arthritis resulted in decreased swelling and pain, attributed to its ability to downregulate inflammatory pathways.
The biological activity of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is believed to be mediated through several mechanisms:
- Scavenging Free Radicals : The hydroxyl groups present in the structure enhance its ability to donate electrons and neutralize free radicals.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Regulation of Gene Expression : Some studies suggest that this compound can modulate the expression of genes related to inflammation and oxidative stress response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
